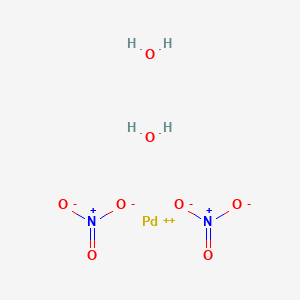![molecular formula C9H13N3O2 B1450948 Ethyl 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-2-carboxylat CAS No. 1698653-24-5](/img/structure/B1450948.png)
Ethyl 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-2-carboxylat
Übersicht
Beschreibung
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate is a useful research compound. Its molecular formula is C9H13N3O2 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Die Verbindung ist ein attraktives Gerüst für die Entwicklung biologisch aktiver Verbindungen . Sie hat ein großes Potenzial für die Entwicklung aktiver kleiner Moleküle . Die strukturelle Labilität aufgrund der niedrigen Energie des konformativen Übergangs ermöglicht es ihr, sich an das aktive Zentrum des gewünschten Ziels anzupassen .
Adenin-Mimetikum
Die Verbindung wurde als potenzielles Adenin-Mimetikum für die Bindung an die ATP-Bindungsstellen von Proteinen vorgeschlagen . Dies könnte Auswirkungen auf die Entwicklung von Medikamenten haben, die auf ATP-Bindungsstellen abzielen.
Dearomatisierungsstudien
Die Verbindung wurde in Studien verwendet, die Dearomatisierung untersuchen . Dieser Prozess beinhaltet die Umwandlung von aromatischen Verbindungen in nicht-aromatische Verbindungen, was in verschiedenen chemischen Reaktionen nützlich sein kann.
Konformationsanalyse
Die Verbindung wurde in Studien zur Konformationsanalyse verwendet . Das Verständnis der Konformation von Molekülen ist entscheidend in Bereichen wie der Wirkstoffentwicklung und der Proteinfaltung.
Synthese biologisch aktiver Verbindungen
Die Verbindung kann zur Synthese biologisch aktiver Verbindungen verwendet werden . Diese Verbindungen können vielfältige Anwendungen in der Medizin haben, z. B. in der Behandlung von Krankheiten.
Studium von langreichweitigen Interprotonenabständen
Die Verbindung wurde in Studien verwendet, die langreichweitige Interprotonenabstände untersuchen . Dies kann wertvolle Informationen über die Struktur und Dynamik von Molekülen liefern.
Wirkmechanismus
Target of Action
It has been suggested that similar compounds may act as mimetics for adenine, binding to atp-binding sites of proteins .
Mode of Action
It is known that similar compounds can inhibit a wide range of nucleoside-resistant hepatitis b virus mutants .
Result of Action
It has been reported that similar compounds can effectively inhibit a wide range of nucleoside-resistant hepatitis b virus mutants .
Biochemische Analyse
Biochemical Properties
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with kinase enzymes, which are pivotal in phosphorylation processes. The compound binds to the active site of these enzymes, modulating their activity and thereby affecting downstream signaling pathways . Additionally, it interacts with certain receptor proteins, altering their conformation and function, which can lead to changes in cellular responses.
Cellular Effects
The effects of Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate on cells are profound. It influences various cellular processes, including cell signaling, gene expression, and metabolism. In particular, the compound has been observed to modulate the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . By affecting this pathway, Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate can alter cell growth and survival, making it a potential candidate for cancer therapy. Furthermore, it impacts gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it acts as an inhibitor for certain kinases, preventing their phosphorylation activity . This inhibition can lead to a cascade of effects, ultimately affecting cellular functions. Additionally, the compound can modulate gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcriptional machinery.
Temporal Effects in Laboratory Settings
The effects of Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate change over time in laboratory settings. Initially, the compound exhibits high stability and activity, but over prolonged periods, it may undergo degradation, leading to a decrease in its efficacy . Studies have shown that the compound remains stable for up to 48 hours under standard laboratory conditions, but its activity diminishes beyond this period. Long-term exposure to the compound can also lead to adaptive cellular responses, such as upregulation of detoxifying enzymes, which can mitigate its effects.
Dosage Effects in Animal Models
In animal models, the effects of Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate vary with dosage. At low doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent, with a clear threshold beyond which the compound’s toxicity outweighs its therapeutic benefits.
Metabolic Pathways
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can either be excreted or further processed by conjugation reactions, such as glucuronidation. The compound also affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolic intermediates and overall metabolic homeostasis.
Eigenschaften
IUPAC Name |
ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)7-6-8-10-4-3-5-12(8)11-7/h6,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZOQAZSLXZMRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2CCCNC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1698653-24-5 | |
| Record name | ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Cyclobutanecarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1450865.png)




![Boronic acid, B-[(1E)-2-(3-thienyl)ethenyl]-](/img/structure/B1450875.png)


![4-{[(3,5-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1450878.png)





